Fostriecin
CAS No.: 87810-56-8
Cat. No.: VC20764799
Molecular Formula: C19H27O9P
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87810-56-8 |
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Molecular Formula | C19H27O9P |
Molecular Weight | 430.4 g/mol |
IUPAC Name | [(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
Standard InChI | InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 |
Standard InChI Key | ZMQRJWIYMXZORG-DSWNLJKISA-N |
Isomeric SMILES | C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O |
SMILES | CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Canonical SMILES | CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Appearance | White powder |
Chemical Structure and Properties
Molecular Characteristics
Fostriecin possesses a complex chemical structure with the molecular formula C₁₉H₂₇O₉P and a molecular weight of 430.386 g/mol . The molecule contains four defined stereocenters and four E/Z centers, giving it a specific three-dimensional configuration that is critical for its biological activity . Its structure includes a six-membered lactone ring, a phosphate group, and a linear unsaturated chain—elements that contribute to its unique pharmacological properties.
Physical and Chemical Properties
The compound's physical properties are summarized in Table 1, which highlights key chemical characteristics relevant to its pharmacological activity and development.
Table 1: Chemical and Physical Properties of Fostriecin
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₇O₉P |
Molecular Weight | 430.386 g/mol |
Stereochemistry | Absolute |
Defined Stereocenters | 4/4 |
E/Z Centers | 4 |
Charge | 0 |
Structure | Contains phosphate ester, α,β-unsaturated lactone, and conjugated linear diene/triene |
The chemical structure of fostriecin includes several functional groups that are crucial for its mechanism of action, particularly the phosphate group that interacts with the active sites of target enzymes . The presence of multiple double bonds in the linear chain contributes to the compound's conformational properties and influences its binding characteristics to target proteins.
Biosynthesis
Conventional Polyketide Synthase Pathway
The biosynthesis of fostriecin occurs through a complex type I polyketide synthase pathway involving multiple enzymatic steps. The gene cluster for fostriecin biosynthesis comprises 21 open reading frames (ORFs) encoding six modular type I polyketide synthases and seven tailoring enzymes . These enzymes, designated as FosA through FosM, work in concert to produce the final compound.
The biosynthetic process begins with a loading module that attaches an acyl group to an acyl carrier protein (ACP). This starter unit then progresses through eight elongation modules, each adding carbon units and performing specific modifications . The first module adds a malonyl group via malonyl-CoA, followed by reduction of the β-carbonyl to a hydroxyl group and subsequent dehydration to form a trans double bond. The following modules (2-8) continue the elongation and modification process, incorporating additional carbon units and introducing specific functional groups.
Post-synthetic Tailoring
After the polyketide backbone is synthesized, several post-synthetic tailoring enzymes modify the structure to produce the final bioactive compound. These modifications include:
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Oxidation at C8 by the cytochrome P450 enzyme FosJ
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Phosphorylation at C9 by the homoserine kinase FosH
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Oxidation at the terminal carbon by the cytochrome P450 enzyme FosK
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Loss of malonic acid catalyzed by FosM, an NAD-dependent epimerase/dehydratase family protein
These tailoring steps are crucial for the compound's biological activity, particularly the phosphorylation, which is essential for interaction with protein phosphatases. The complete biosynthetic pathway represents a sophisticated example of natural product biosynthesis in Streptomyces bacteria.
Mechanisms of Action
Inhibition of Protein Phosphatases
Fostriecin is a potent and selective inhibitor of protein serine/threonine phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4) . The inhibitory potency of fostriecin against these phosphatases is remarkably high, with IC₅₀ values in the low nanomolar range (Table 2).
Table 2: Inhibitory Activity of Fostriecin Against Target Enzymes
Target Enzyme | IC₅₀/Ki Value | Reference |
---|---|---|
Protein Phosphatase 2A (PP2A) | 1.5-3.2 nM (IC₅₀) | |
Protein Phosphatase 4 (PP4) | 3.0 nM (IC₅₀) | |
DNA Topoisomerase II | 110.0 μM (Ki) |
The mechanism of phosphatase inhibition involves the interaction of fostriecin's phosphate group with the catalytic site of these enzymes . The remarkable selectivity of fostriecin for PP2A and PP4 over other phosphatases makes it a valuable tool for studying phosphatase-dependent cellular processes. Since these phosphatases play critical roles in cell cycle regulation, apoptosis, and signal transduction, their inhibition by fostriecin contributes significantly to its anticancer activity .
Inhibition of DNA Topoisomerase II
Preclinical Studies
Cellular Uptake and Resistance
Studies on the cellular pharmacology of fostriecin have suggested that the reduced-folate carrier is likely responsible for its cellular uptake . This transport mechanism may influence the selectivity of the compound for certain cell types and could potentially contribute to resistance mechanisms in cells with altered folate transport systems.
Clinical Development
Phase I Clinical Trials
Fostriecin has undergone Phase I clinical evaluation to assess its safety, tolerability, and pharmacokinetics in cancer patients . The compound was administered as a 60-minute intravenous infusion on days 1-5 at 4-week intervals, with dose escalation following a modified Fibonacci scheme (2, 4, 6.6, 10, 12.2, and 20 mg/m²/day) .
The predominant toxicities observed were elevated liver transaminases (maximum CTC grade 4) and increased serum creatinine (maximum CTC grade 2) . These adverse effects showed limited increase with dose escalation, often recovered during drug administration, and were fully reversible. Additional common toxicities included grade 1-2 nausea/vomiting, fever, and mild fatigue .
Dose-limiting toxicity in the form of prolonged elevated alanine-amino transferase (ALT) was observed in one patient at the 20 mg/m² dose level . This suggests that hepatotoxicity may be a primary concern in the clinical development of fostriecin.
Pharmacokinetics
The pharmacokinetic profile of fostriecin in humans has been characterized in Phase I studies. Table 3 summarizes the key pharmacokinetic parameters observed.
Table 3: Fostriecin Pharmacokinetic Parameters in Human Studies
Parameter | Value | Conditions |
---|---|---|
Initial Half-life | 0.36 h (95% CI, 0-0.76 h) | IV administration |
Terminal Half-life | 1.51 h (95% CI, 0.41-2.61 h) | IV administration |
Metabolism | Dephosphorylated metabolite detected | In plasma and urine |
Cmax | 6.354 mg/L | At 20 mg/m² IV dose |
AUC | 9.965 mg × h/L | At 20 mg/m² IV dose |
The relatively short half-life of fostriecin suggests rapid clearance from circulation, which may influence dosing strategies in future clinical development . The detection of a metabolite, likely dephosphorylated fostriecin, in plasma and urine indicates active metabolism of the compound . This metabolism may affect the compound's activity, as the phosphate group is critical for interaction with target enzymes.
Clinical Efficacy
Current Status and Future Directions
Development Challenges
The clinical development of fostriecin has faced several challenges. The hepatotoxicity and renal toxicity observed, while generally reversible, may limit the doses that can be safely administered . Additionally, the short half-life necessitates frequent dosing or continuous infusion strategies to maintain therapeutic concentrations .
Another challenge in fostriecin development relates to the stability and formulation of the compound. As a complex natural product with multiple functional groups, ensuring pharmaceutical stability and developing appropriate formulations can be technically challenging.
Research Opportunities
Despite these challenges, fostriecin remains a compound of scientific interest due to its unique dual mechanism of action and selective inhibition of specific phosphatases. Current and future research opportunities include:
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Development of fostriecin analogs with improved pharmacokinetic properties and reduced toxicity
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Further exploration of the mechanisms underlying the anticancer activity, particularly the relative contributions of phosphatase and topoisomerase inhibition
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Investigation of potential synergistic combinations with other anticancer agents
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Exploration of additional therapeutic applications beyond cancer, given the roles of PP2A and PP4 in various disease processes
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